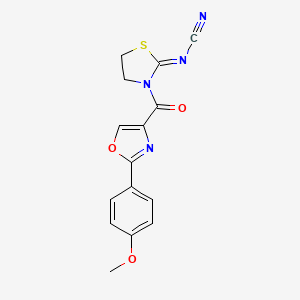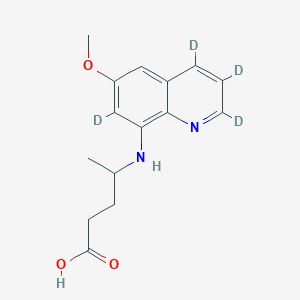
Carboxy Primaquine-d4 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carboxy primaquine-d4 is a deuterium-labeled derivative of carboxy primaquine. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, which can significantly affect its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of carboxy primaquine-d4 involves the incorporation of deuterium into the carboxy primaquine molecule. This process typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in carboxy primaquine are replaced with deuterium atoms using deuterated reagents under specific conditions.
Purification: The resulting compound is purified using techniques such as liquid chromatography to ensure the desired isotopic purity.
Industrial Production Methods: Industrial production of carboxy primaquine-d4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of carboxy primaquine are subjected to deuterium exchange reactions.
Scale-Up Purification: Advanced purification techniques, such as high-performance liquid chromatography, are employed to achieve high purity levels suitable for research applications.
Análisis De Reacciones Químicas
Types of Reactions: Carboxy primaquine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert carboxy primaquine-d4 into its reduced forms.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of carboxy primaquine-d4 .
Aplicaciones Científicas De Investigación
Carboxy primaquine-d4 has several scientific research applications, including:
Pharmacokinetic Studies: Used as a tracer to study the pharmacokinetics of primaquine and its metabolites.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Assists in the development of new drugs by providing insights into the metabolic and pharmacokinetic properties of drug candidates.
Biological Research: Used in studies related to malaria treatment and the mechanism of action of antimalarial drugs
Mecanismo De Acción
The mechanism of action of carboxy primaquine-d4 is similar to that of primaquine. It interferes with the mitochondrial function of the malaria parasite, disrupting its energy supply and leading to the parasite’s death. This compound may also generate reactive oxygen species or interfere with electron transport in the parasite .
Comparación Con Compuestos Similares
Primaquine: An 8-aminoquinoline used for the radical cure of malaria.
Carboxy Primaquine: The non-deuterated form of carboxy primaquine.
Primaquine Carbamoyl-Glucuronide: A metabolite of primaquine.
Comparison: Carboxy primaquine-d4 is unique due to the incorporation of deuterium, which can alter its pharmacokinetic and metabolic profiles compared to its non-deuterated counterparts. This makes it particularly useful in research applications where precise quantitation and metabolic profiling are required .
Propiedades
Fórmula molecular |
C15H18N2O3 |
|---|---|
Peso molecular |
278.34 g/mol |
Nombre IUPAC |
4-[(2,3,4,7-tetradeuterio-6-methoxyquinolin-8-yl)amino]pentanoic acid |
InChI |
InChI=1S/C15H18N2O3/c1-10(5-6-14(18)19)17-13-9-12(20-2)8-11-4-3-7-16-15(11)13/h3-4,7-10,17H,5-6H2,1-2H3,(H,18,19)/i3D,4D,7D,9D |
Clave InChI |
KIMKJIXTIWKABF-GYUZUTSBSA-N |
SMILES isomérico |
[2H]C1=C(C2=CC(=C(C(=C2N=C1[2H])NC(C)CCC(=O)O)[2H])OC)[2H] |
SMILES canónico |
CC(CCC(=O)O)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


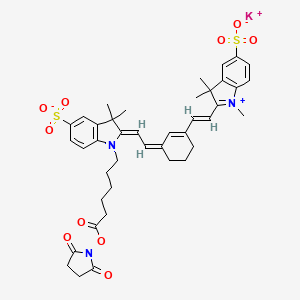
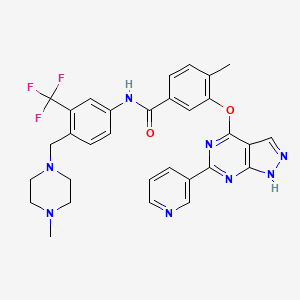
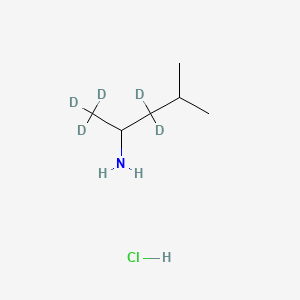
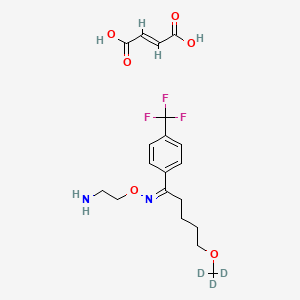
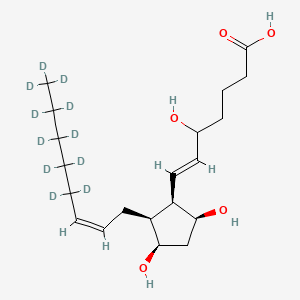
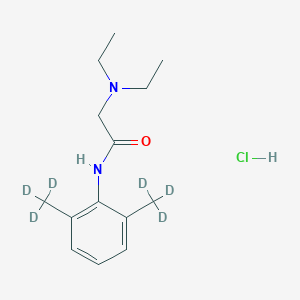
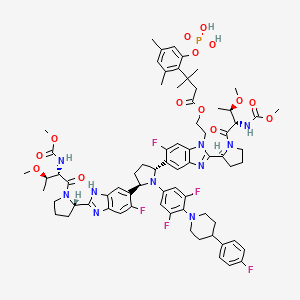
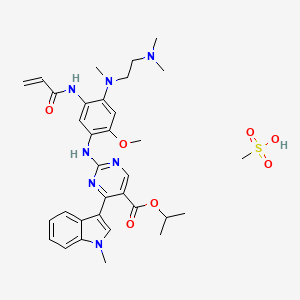
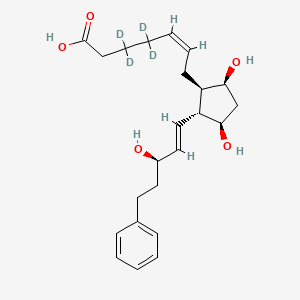
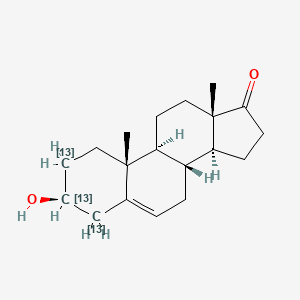
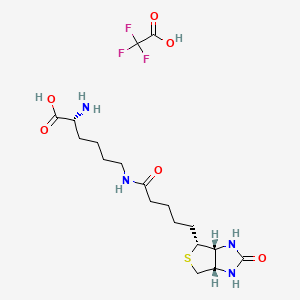
![Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate](/img/structure/B12415985.png)
![3-[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12415993.png)
